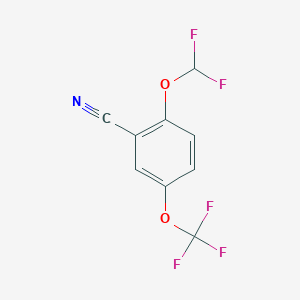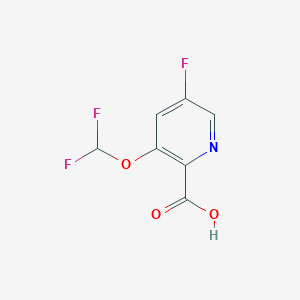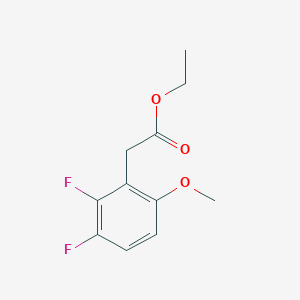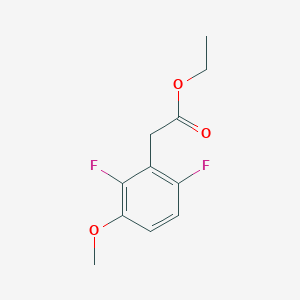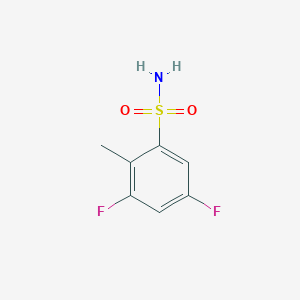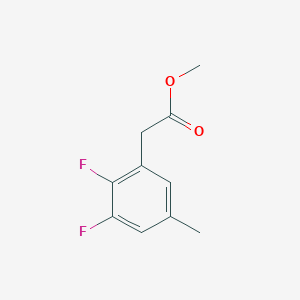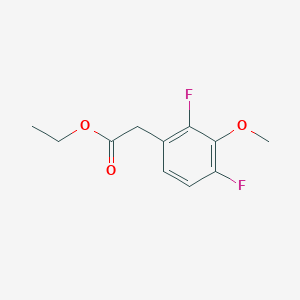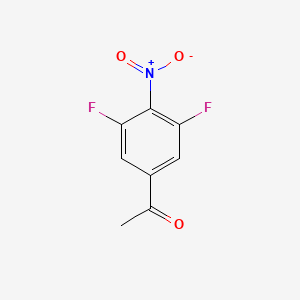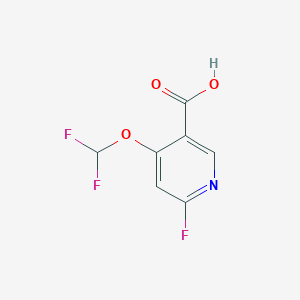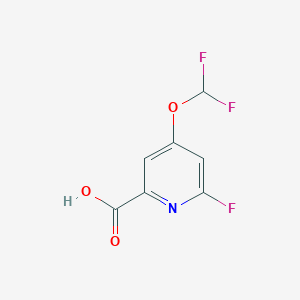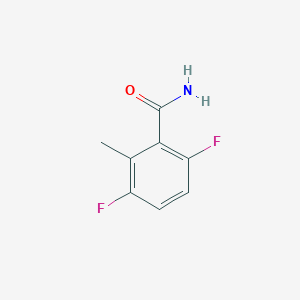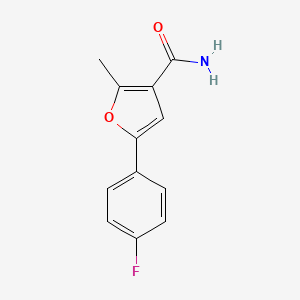
5-(4-Fluoro-phenyl)-2-methyl-furan-3-carboxylic acid amide
Vue d'ensemble
Description
The compound “5-(4-Fluoro-phenyl)-2-methyl-furan-3-carboxylic acid amide” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .
Chemical Reactions Analysis
The chemical reactions involving “5-(4-Fluoro-phenyl)-2-methyl-furan-3-carboxylic acid amide” are not explicitly mentioned in the available literature .Applications De Recherche Scientifique
Antimycobacterial Agents
Furan derivatives, such as 5-phenyl-furan-2-carboxylic acids, have been identified as promising antimycobacterial agents. These compounds can interfere with iron homeostasis, which is a critical pathway for the survival of mycobacteria. The structural analysis of fluorinated ester derivatives within this class provides valuable information for the development of new antimicrobial drugs (M. Mori et al., 2022).
Synthetic Methodologies
The synthesis and reactions of furan derivatives have been extensively studied, providing insights into the construction of complex molecules with potential biological activities. For example, the preparation of compounds through reactions under specific conditions showcases the versatility of furan derivatives in synthetic chemistry (Ivana Bradiaková et al., 2008).
Anticancer Agents and NF-κB Inhibitors
Naphthofuran scaffolds, similar in structure to furan derivatives, have been explored for their potential as anticancer agents and inhibitors of NF-κB activity. These studies highlight the importance of specific substituents in enhancing the anticancer activity and NF-κB inhibitory effects of these compounds (Minho Choi et al., 2016).
Catalytic Applications
Furan derivatives have also been identified as effective catalysts in organic synthesis, such as the dehydrative amide formation from carboxylic acids and amines. This underscores the potential of furan-based compounds in facilitating chemical transformations at mild conditions (E. Tam et al., 2015).
Kinetics of Amide Formation
Research into the kinetics of amide formation from furan derivatives provides foundational knowledge for optimizing synthetic protocols, which is crucial for the development of pharmaceuticals and materials (L. Chan & B. Cox, 2007).
Propriétés
IUPAC Name |
5-(4-fluorophenyl)-2-methylfuran-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10FNO2/c1-7-10(12(14)15)6-11(16-7)8-2-4-9(13)5-3-8/h2-6H,1H3,(H2,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTXOOGAMTQGMAB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(O1)C2=CC=C(C=C2)F)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Fluoro-phenyl)-2-methyl-furan-3-carboxylic acid amide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



